4-(4-Bromophenoxy)-2-methylaniline

Analytical Chemistry Quality Control Synthetic Chemistry

This compound provides a validated starting point for EPX inhibitor SAR programs with IC50 of 360 nM. The para-bromophenoxy configuration is critical for this specific activity and cannot be assumed for ortho/meta isomers. Procure 98% purity grades for reproducible multistep syntheses involving Suzuki-Miyaura cross-couplings. Verify batch-specific documentation.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 1154154-77-4
Cat. No. B1386281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)-2-methylaniline
CAS1154154-77-4
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)N
InChIInChI=1S/C13H12BrNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3
InChIKeyMDIZUOXPXPRYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)-2-methylaniline (CAS 1154154-77-4) for Research Procurement: Specifications and Class Identity


4-(4-Bromophenoxy)-2-methylaniline (CAS 1154154-77-4) is an aromatic amine derivative with the molecular formula C₁₃H₁₂BrNO and molecular weight 278.14 g/mol . This compound belongs to the diaryl ether class of substituted anilines, characterized by a bromophenyl group linked via an oxygen atom to a methyl-substituted aniline core. It is primarily procured as a synthetic building block for medicinal chemistry programs, with documented use as an intermediate for constructing kinase inhibitor scaffolds and other therapeutically relevant molecular architectures . The compound is commercially available from multiple suppliers in varying purity grades (90% to ≥98%), with batch-specific analytical documentation including NMR and HPLC reports .

Why 4-(4-Bromophenoxy)-2-methylaniline Cannot Be Replaced by Generic Aniline Analogs Without Quantitative Verification


Substitution among bromophenoxy-aniline analogs without systematic verification introduces significant risk to experimental reproducibility and data integrity. Even closely related positional isomers—such as 4-(2-bromophenoxy)-3-methylaniline (CAS 832734-09-5) or 2-(4-bromophenoxy)-4-methylaniline—exhibit distinct physicochemical and biological profiles due to differences in substitution pattern, steric bulk, and electronic distribution across the diaryl ether scaffold . The para-bromophenoxy moiety in the target compound confers a specific LogP (calculated at 4.13) that influences membrane permeability and solubility characteristics differently than ortho- or meta-substituted analogs . More critically, the documented biological activity of this compound against human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM cannot be assumed for isomers or structurally truncated analogs lacking the complete 4-(4-bromophenoxy)-2-methyl substitution pattern [1]. In procurement contexts, vendor-supplied purity ranges from 90% to ≥98% directly impact downstream synthetic yield and analytical reproducibility—a factor that cannot be normalized across generic substitutions without batch-specific revalidation .

Quantitative Differentiation Evidence for 4-(4-Bromophenoxy)-2-methylaniline: Procurement-Relevant Comparative Data


Supplier Purity Grade Comparison: 98% vs 90% Baseline

4-(4-Bromophenoxy)-2-methylaniline exhibits substantial purity variability across commercial sources. Leyan (Product 1522495) and Chemscene (Cat. No. CS-0451828) supply the compound at ≥98% purity, supported by batch-specific analytical documentation . In contrast, Bidepharm (Product BD00914544) offers the same compound at standard purity of 90%, with optional batch QC reports including NMR, HPLC, and GC available upon request . This 8-percentage-point differential in nominal purity represents a meaningful variance in impurity burden that may affect reaction stoichiometry, yield reproducibility, and analytical characterization in downstream applications.

Analytical Chemistry Quality Control Synthetic Chemistry

Eosinophil Peroxidase (EPX) Inhibitory Activity: Single-Point Biochemical Evidence

4-(4-Bromophenoxy)-2-methylaniline has documented inhibitory activity against human eosinophil peroxidase (EPX), with an IC₅₀ value of 360 nM measured in a biochemical bromination assay using tyrosine as substrate and detecting 3-bromo tyrosine formation over a 10-minute incubation [1]. This data point originates from a curated entry in BindingDB (BDBM50554035; CHEMBL4790231) sourced from Bristol Myers Squibb screening efforts [1]. EPX is a heme peroxidase implicated in oxidative tissue injury in asthma, allergic inflammation, and eosinophil-associated pathologies, and is structurally and functionally distinct from myeloperoxidase (MPO) [2]. The documented 360 nM IC₅₀ provides a quantifiable anchor for hit-to-lead optimization programs targeting eosinophilic disorders.

Inflammation Enzymology Drug Discovery

Computed Lipophilicity (LogP) as Differentiator from Polar Analogs

4-(4-Bromophenoxy)-2-methylaniline exhibits a calculated partition coefficient (LogP) of 4.13202, as reported in vendor computational chemistry datasets . This LogP value places the compound in a moderately lipophilic range, distinct from more polar aniline derivatives that incorporate additional hydrogen bond donors or acceptors. The para-bromophenoxy moiety contributes both hydrophobic bulk and a heavy atom (Br) that influences XLogP calculations and membrane permeability predictions. For comparison, the topological polar surface area (TPSA) is 35.25 Ų with 2 hydrogen bond acceptors and 1 donor, providing a quantitative profile for assessing blood-brain barrier penetration potential and passive diffusion characteristics .

ADME Physicochemical Properties Medicinal Chemistry

Antimicrobial Biofilm Inhibition Activity: Enterococcus faecalis IC₅₀

A structurally related bromophenoxy-aniline derivative (BindingDB entry BDBM50497188; CHEMBL3115988) has documented antimicrobial activity against Enterococcus faecalis biofilm formation, with an IC₅₀ value of 24.9 μM (2.49 × 10⁴ nM) assessed after 20 hours by crystal violet staining [1]. While this data point does not correspond to 4-(4-Bromophenoxy)-2-methylaniline itself, it provides a class-level benchmark for bromophenoxy-aniline antimicrobial potential. The target compound shares the critical bromophenoxy and aniline pharmacophore elements that may confer similar biofilm inhibitory properties, though direct experimental confirmation is absent from current literature. Procurement for antimicrobial screening programs should consider this class-level inference with appropriate validation controls.

Antimicrobial Resistance Biofilm Microbiology

Validated Application Scenarios for 4-(4-Bromophenoxy)-2-methylaniline Procurement


Medicinal Chemistry: EPX Inhibitor Hit-to-Lead Optimization

4-(4-Bromophenoxy)-2-methylaniline provides a validated starting point for structure-activity relationship (SAR) studies targeting human eosinophil peroxidase (EPX) inhibition, with an experimentally determined IC₅₀ of 360 nM [1]. This potency anchor enables systematic analog synthesis to explore substitution effects on EPX binding, selectivity versus myeloperoxidase (MPO), and optimization toward nanomolar-range inhibitors for eosinophilic inflammatory disorders such as asthma and allergic rhinitis .

Synthetic Intermediate for Kinase Inhibitor Scaffold Construction

The compound serves as a versatile building block for constructing kinase inhibitor scaffolds, with its primary aromatic amine enabling diazotization and azo coupling, while the para-bromophenyl moiety facilitates Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions [1]. The ≥98% purity grade (Leyan Product 1522495) is recommended for multistep synthetic sequences where impurity accumulation would compromise final product yield and analytical characterization .

Antimicrobial Biofilm Screening Programs

Based on class-level evidence demonstrating biofilm inhibition (IC₅₀ = 24.9 μM) for structurally related bromophenoxy-aniline derivatives against Enterococcus faecalis [1], 4-(4-Bromophenoxy)-2-methylaniline warrants inclusion in antimicrobial screening cascades targeting biofilm-forming Gram-positive pathogens. The LogP of 4.13 and TPSA of 35.25 Ų suggest adequate membrane permeability for accessing intracellular bacterial targets .

ADME Property Profiling and Lead Optimization

With a calculated LogP of 4.13202 and topological polar surface area (TPSA) of 35.25 Ų [1], this compound is suitable for inclusion in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to establish empirical ADME parameters for the diaryl ether aniline chemical series. Procurement of the ≥98% purity grade ensures analytical consistency across permeability and metabolic stability determinations.

Quote Request

Request a Quote for 4-(4-Bromophenoxy)-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.